UKI-1

描述

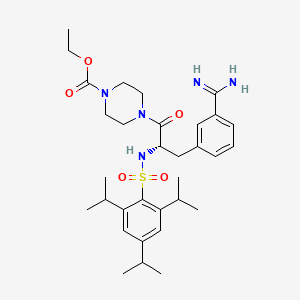

Structure

2D Structure

3D Structure

属性

IUPAC Name |

ethyl 4-[(2S)-3-(3-carbamimidoylphenyl)-2-[[2,4,6-tri(propan-2-yl)phenyl]sulfonylamino]propanoyl]piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H47N5O5S/c1-8-42-32(39)37-14-12-36(13-15-37)31(38)28(17-23-10-9-11-24(16-23)30(33)34)35-43(40,41)29-26(21(4)5)18-25(20(2)3)19-27(29)22(6)7/h9-11,16,18-22,28,35H,8,12-15,17H2,1-7H3,(H3,33,34)/t28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISJSHQTWOHGCMM-NDEPHWFRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(=O)C(CC2=CC(=CC=C2)C(=N)N)NS(=O)(=O)C3=C(C=C(C=C3C(C)C)C(C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)N1CCN(CC1)C(=O)[C@H](CC2=CC(=CC=C2)C(=N)N)NS(=O)(=O)C3=C(C=C(C=C3C(C)C)C(C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H47N5O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

613.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220355-63-5 | |

| Record name | Wx-uk1 free base | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220355635 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | WX-UK1 FREE BASE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00LOF6890B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Wx-uk1 Free Base: A Deep Dive into its Mechanism of Action as a Potent Anti-Metastatic Agent

For Immediate Release

MUNICH, Germany – October 28, 2025 – Wx-uk1 free base, a synthetic, 3-amidinophenylalanine-based small molecule, has emerged as a significant inhibitor of cancer cell invasion and metastasis. This technical guide provides a comprehensive overview of its mechanism of action, detailing its primary targets, downstream signaling effects, and the experimental evidence supporting its anti-neoplastic properties. This document is intended for researchers, scientists, and professionals in the field of drug development.

Core Mechanism: Inhibition of the Urokinase Plasminogen Activator (uPA) System and Other Serine Proteases

Wx-uk1 is a potent, competitive inhibitor of the urokinase-type plasminogen activator (uPA), a serine protease that plays a pivotal role in the degradation of the extracellular matrix (ECM), a critical step in tumor invasion and metastasis. The binding of uPA to its receptor (uPAR) on the cancer cell surface initiates a proteolytic cascade. A key event in this cascade is the conversion of the zymogen plasminogen into the active serine protease plasmin. Plasmin, in turn, can degrade various components of the ECM and activate other proteases, such as matrix metalloproteinases (MMPs), further facilitating cancer cell migration and invasion.

Wx-uk1 directly targets the enzymatic activity of uPA, thereby blocking this entire cascade. Beyond its well-documented inhibition of uPA, recent studies have revealed that Wx-uk1 also potently inhibits other members of the S1 trypsin-like serine protease family, including trypsin-1, trypsin-2, trypsin-3, and matriptase-1. This broader inhibitory profile suggests a more complex anti-cancer mechanism than previously understood, targeting multiple enzymatic pathways that contribute to tumor progression.

Quantitative Analysis of Inhibitory Activity

The inhibitory potency of Wx-uk1 free base against its primary target, uPA, and other serine proteases has been quantified through various biochemical assays. The inhibition constant (Ki) for uPA is a key measure of its efficacy.

| Target Enzyme | Inhibition Constant (Ki) |

| Urokinase-type Plasminogen Activator (uPA) | 0.41 µM |

| Trypsin-1 | Low nanomolar range |

| Trypsin-2 | Low nanomolar range |

| Trypsin-3 | 19 nM |

| Matriptase-1 | Low nanomolar range |

Quantitative data on the inhibition of various serine proteases by Wx-uk1 free base.

In addition to its enzymatic inhibition, Wx-uk1 has demonstrated significant effects on cancer cell invasion in vitro.

| Cell Line | Assay Type | Wx-uk1 Concentration | % Inhibition of Invasion |

| FaDu | Matrigel Invasion Assay | 0.1 - 1.0 µg/mL | Up to 50% |

| HeLa | Matrigel Invasion Assay | 0.1 - 1.0 µg/mL | Up to 50% |

In vitro efficacy of Wx-uk1 in inhibiting cancer cell invasion.[1][2]

Signaling Pathways Modulated by Wx-uk1

The primary mechanism of action of Wx-uk1, through the inhibition of uPA and other serine proteases, leads to the disruption of key signaling pathways involved in cancer progression.

By inhibiting uPA, Wx-uk1 prevents the conversion of plasminogen to plasmin. This has two major downstream effects:

-

Direct Inhibition of ECM Degradation: Plasmin is a broad-spectrum protease that can directly degrade components of the extracellular matrix, such as fibronectin and laminin.

-

Indirect Inhibition of ECM Degradation: Plasmin also activates pro-MMPs into their active forms. Active MMPs are potent enzymes that further degrade the ECM, creating pathways for cancer cells to invade surrounding tissues.

The inhibition of these processes by Wx-uk1 ultimately leads to a reduction in cancer cell invasion and metastasis.

Experimental Methodologies

The following are detailed protocols for key experiments used to characterize the mechanism of action of Wx-uk1 free base.

Matrigel Invasion Assay

This assay is used to assess the ability of cancer cells to invade through a basement membrane extract (Matrigel), mimicking the in vivo invasion process.

Objective: To determine the effect of Wx-uk1 on the invasive potential of cancer cells.

Materials:

-

Cancer cell lines (e.g., FaDu, HeLa)

-

Wx-uk1 free base

-

Matrigel-coated invasion chambers (e.g., Boyden chambers with an 8 µm pore size polycarbonate membrane)

-

Cell culture medium (e.g., DMEM supplemented with 10% FBS)

-

Serum-free medium

-

Cotton swabs

-

Methanol

-

Crystal Violet stain

Protocol:

-

Cell Preparation: Culture cancer cells to sub-confluency. Prior to the assay, starve the cells in serum-free medium for 24 hours.

-

Chamber Rehydration: Rehydrate the Matrigel-coated inserts by adding warm, serum-free medium to the top and bottom chambers and incubate for 2 hours at 37°C.

-

Cell Seeding: After rehydration, remove the medium and seed the upper chamber with a suspension of 5 x 10^4 cells in serum-free medium containing various concentrations of Wx-uk1 (e.g., 0.1, 0.5, 1.0 µg/mL). The lower chamber is filled with medium containing a chemoattractant, such as 10% FBS.

-

Incubation: Incubate the chambers for 24-48 hours at 37°C in a humidified incubator with 5% CO2.

-

Cell Removal and Fixation: After incubation, carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab. Fix the invading cells on the lower surface of the membrane with methanol for 10 minutes.

-

Staining and Quantification: Stain the fixed cells with Crystal Violet for 15 minutes. Wash the inserts with water and allow them to air dry. Count the number of stained, invaded cells in several microscopic fields. The results are expressed as the percentage of invasion compared to an untreated control.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is used to assess the effect of Wx-uk1 on the viability and proliferation of cancer cells.

Objective: To determine if Wx-uk1 exhibits cytotoxic effects on cancer cells.

Materials:

-

Cancer cell lines

-

Wx-uk1 free base

-

96-well plates

-

Cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10^3 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of Wx-uk1 for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells.

Serine Protease Inhibition Assay (Enzymatic Assay)

This assay is used to determine the inhibitory activity of Wx-uk1 against specific serine proteases.

Objective: To quantify the inhibitory potency (e.g., Ki or IC50) of Wx-uk1 against target enzymes like uPA, trypsin, and matriptase.

Materials:

-

Purified serine protease (e.g., recombinant human uPA)

-

Wx-uk1 free base

-

Chromogenic or fluorogenic substrate specific for the protease

-

Assay buffer

-

96-well plates

-

Microplate reader

Protocol:

-

Assay Setup: In a 96-well plate, add the assay buffer, the serine protease, and varying concentrations of Wx-uk1.

-

Pre-incubation: Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for binding.

-

Substrate Addition: Initiate the enzymatic reaction by adding the specific chromogenic or fluorogenic substrate to each well.

-

Kinetic Measurement: Immediately begin monitoring the change in absorbance or fluorescence over time using a microplate reader. The rate of substrate cleavage is proportional to the enzyme activity.

-

Data Analysis: Plot the reaction rates against the inhibitor concentrations. For IC50 determination, fit the data to a dose-response curve. For Ki determination, perform the assay at different substrate concentrations and analyze the data using Michaelis-Menten kinetics and appropriate models for competitive inhibition.

Logical Workflow for Investigating Wx-uk1's Mechanism of Action

Conclusion

Wx-uk1 free base is a promising anti-cancer agent with a well-defined mechanism of action centered on the inhibition of the uPA system and other key serine proteases. Its ability to disrupt the proteolytic cascade essential for extracellular matrix degradation provides a strong rationale for its development as a therapeutic agent to combat tumor invasion and metastasis. The data presented in this guide, along with the detailed experimental protocols, offer a solid foundation for further research and development of Wx-uk1 and related compounds in the field of oncology.

References

The Role of Wx-uk1 in Inhibiting Tumor Cell Invasion and Metastasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metastasis remains the primary cause of mortality in cancer patients. A critical process in the metastatic cascade is the degradation of the extracellular matrix (ECM), which allows tumor cells to invade surrounding tissues and disseminate to distant organs. The urokinase-type plasminogen activator (uPA) system is a key player in this process, and its components are frequently overexpressed in malignant tumors, correlating with poor prognosis. Wx-uk1, a small molecule inhibitor of uPA, has emerged as a promising therapeutic agent to counteract tumor cell invasion and metastasis. This technical guide provides an in-depth overview of the role of Wx-uk1, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying signaling pathways.

Introduction to Wx-uk1

Wx-uk1 is a synthetic, 3-amidinophenylalanine-based small molecule that acts as a potent and selective inhibitor of the serine protease urokinase-type plasminogen activator (uPA)[1][2]. By blocking the enzymatic activity of uPA, Wx-uk1 effectively disrupts the uPA system, a critical cascade involved in tumor progression. Its mechanism of action centers on preventing the conversion of plasminogen to plasmin, a broad-spectrum protease that degrades various components of the ECM and activates matrix metalloproteinases (MMPs)[3][4]. Preclinical studies have demonstrated that Wx-uk1 can significantly inhibit primary tumor growth and reduce the formation of metastases in various cancer models[1][5]. Furthermore, its prodrug, Wx-671 (upamostat), has been investigated in clinical trials, highlighting its therapeutic potential[2].

Quantitative Data on the Efficacy of Wx-uk1

The anti-tumor and anti-metastatic effects of Wx-uk1 have been quantified in several preclinical studies. The following tables summarize the key findings.

Table 1: In Vitro Inhibition of Cancer Cell Invasion by Wx-uk1

| Cell Line | Cancer Type | Assay | Wx-uk1 Concentration | % Inhibition of Invasion | Reference |

| FaDu | Head and Neck Squamous Cell Carcinoma | Matrigel Invasion Assay | 0.1 - 1.0 µg/mL | Up to 50% | [6] |

| HeLa | Cervical Carcinoma | Matrigel Invasion Assay | 0.1 - 1.0 µg/mL | Up to 50% | [6] |

| FaDu | Head and Neck Squamous Cell Carcinoma | Spheroid Co-culture with Fibroblasts | Not Specified | Up to 50% | [6] |

| HeLa | Cervical Carcinoma | Spheroid Co-culture with Fibroblasts | Not Specified | Up to 50% | [6] |

Table 2: In Vivo Efficacy of Wx-uk1 in a Rat Mammary Cancer Model (BN-472)

| Treatment Group | Dosage | Reduction in Primary Tumor Growth | Reduction in Lung Foci | Reference |

| Wx-uk1 | 0.3 mg/kg/day | 48% inhibition of mean tumor size | Significant reduction | [1][5] |

| Wx-uk1 | 1.0 mg/kg/day | 53% inhibition of mean tumor size | Significant reduction | [5] |

| Wx-uk1 (L-enantiomer) | 0.15 - 0.3 mg/kg/day (optimal) | Significant inhibition | Significant reduction | [1] |

| D-Wx-uk1 (inactive enantiomer) | Not specified | Inactive | Inactive | [1] |

Table 3: Inhibitory Constants (Ki) of Wx-uk1

| Target Protease | Ki Value | Reference |

| uPA | 0.41 µM | [3][4] |

| Plasmin | Submicromolar range | [1] |

| Thrombin | Submicromolar range | [1] |

Core Signaling Pathway of uPA Inhibition by Wx-uk1

Wx-uk1's primary mechanism of action is the direct inhibition of uPA. This intervention at the apex of the uPA signaling cascade has significant downstream consequences on pathways that cooperatively drive tumor invasion and metastasis. The following diagram illustrates the central role of uPA and the point of intervention for Wx-uk1.

Downstream Effects of uPA Inhibition on Metastasis

The inhibition of uPA by Wx-uk1 initiates a cascade of events that collectively suppress tumor cell invasion and metastasis. These include the reduced activation of matrix-degrading enzymes and the modulation of signaling pathways that control cell migration and epithelial-mesenchymal transition (EMT).

Inhibition of Matrix Metalloproteinase (MMP) Activation

Plasmin, the product of uPA-mediated plasminogen activation, is a potent activator of several MMPs, particularly MMP-2 and MMP-9. These gelatinases are crucial for the degradation of type IV collagen, a major component of the basement membrane. By preventing plasmin formation, Wx-uk1 indirectly inhibits the activation of these MMPs, thereby maintaining the integrity of the ECM and hindering tumor cell invasion.

Modulation of Pro-Invasive Signaling Pathways

Beyond its role in activating proteases, the uPA system, through the interaction of uPA with its receptor (uPAR), can trigger intracellular signaling cascades that promote cell migration, proliferation, and survival. While direct experimental evidence for Wx-uk1's impact on these pathways is limited, inhibition of uPA is expected to attenuate these pro-metastatic signals. Key downstream pathways influenced by uPA/uPAR signaling include the PI3K/Akt and Rac1 pathways, which are central regulators of the cytoskeleton and cell motility.

Reversal of Epithelial-Mesenchymal Transition (EMT)

Epithelial-mesenchymal transition is a developmental program that is often hijacked by cancer cells to acquire migratory and invasive properties. A key event in EMT is the downregulation of E-cadherin, an epithelial marker, and the upregulation of mesenchymal markers, a process often driven by transcription factors like Snail. The uPA/uPAR system has been implicated in the induction of EMT. By inhibiting this system, Wx-uk1 may contribute to the maintenance of an epithelial phenotype, thereby reducing the metastatic potential of tumor cells.

Experimental Protocols

The following are generalized protocols for key in vitro and in vivo assays used to evaluate the efficacy of Wx-uk1. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Matrigel Invasion Assay

This assay measures the ability of cancer cells to invade through a basement membrane extract (Matrigel).

-

Materials:

-

24-well Transwell inserts with 8.0 µm pore size membranes

-

Matrigel Basement Membrane Matrix

-

Serum-free cell culture medium

-

Cell culture medium with 10% FBS (chemoattractant)

-

Wx-uk1 stock solution

-

Cotton swabs

-

Methanol or other fixative

-

Crystal violet or other cell stain

-

-

Procedure:

-

Thaw Matrigel on ice and dilute to the desired concentration with cold serum-free medium.

-

Coat the upper surface of the Transwell inserts with a thin layer of the Matrigel solution and allow it to solidify at 37°C.

-

Harvest and resuspend cancer cells in serum-free medium.

-

Add the cell suspension to the upper chamber of the Matrigel-coated inserts. The medium in the upper chamber should contain the desired concentration of Wx-uk1 or vehicle control.

-

Add medium containing 10% FBS to the lower chamber.

-

Incubate for 24-48 hours at 37°C.

-

Remove the inserts and gently wipe the non-invading cells from the upper surface of the membrane with a cotton swab.

-

Fix the invading cells on the lower surface of the membrane with methanol.

-

Stain the fixed cells with crystal violet.

-

Count the number of stained cells in several microscopic fields to quantify invasion.

-

Spheroid Co-culture Invasion Assay

This 3D assay models the invasion of tumor cells from a spheroid into a surrounding stromal environment.

-

Materials:

-

Ultra-low attachment round-bottom 96-well plates

-

Cancer cell line and fibroblast cell line

-

Cell culture medium

-

Wx-uk1 stock solution

-

Collagen I or Matrigel

-

Microscope with imaging capabilities

-

-

Procedure:

-

Create tumor spheroids by seeding cancer cells in ultra-low attachment plates.

-

Once spheroids have formed, embed them in a collagen I or Matrigel matrix in a new culture plate.

-

For co-culture experiments, fibroblasts can be embedded in the matrix along with the spheroids.

-

Add culture medium containing the desired concentration of Wx-uk1 or vehicle control.

-

Monitor spheroid invasion into the surrounding matrix over several days using microscopy.

-

Quantify invasion by measuring the area of cell outgrowth from the spheroid.

-

In Vivo Orthotopic Mammary Tumor Model

This in vivo model assesses the effect of Wx-uk1 on primary tumor growth and metastasis in a physiologically relevant context.

-

Materials:

-

Female immunocompromised or syngeneic rats/mice

-

Mammary cancer cell line (e.g., BN-472 for rats)

-

Wx-uk1 solution for injection/oral administration

-

Calipers for tumor measurement

-

Anesthesia and surgical equipment

-

-

Procedure:

-

Inject mammary cancer cells into the mammary fat pad of the animals.

-

Allow tumors to establish and reach a palpable size.

-

Randomize animals into treatment and control groups.

-

Administer Wx-uk1 or vehicle control daily via the desired route (e.g., subcutaneous injection, oral gavage) at the specified dosage.

-

Measure primary tumor volume with calipers at regular intervals.

-

At the end of the study, euthanize the animals and harvest the primary tumor and relevant organs (e.g., lungs, lymph nodes).

-

Weigh the primary tumor.

-

Count the number of metastatic foci in the lungs and other organs.

-

Gelatin Zymography for MMP Activity

This technique is used to detect the activity of gelatinases like MMP-2 and MMP-9 in conditioned media from cell cultures.

-

Materials:

-

Conditioned cell culture medium (from cells treated with Wx-uk1 or vehicle)

-

SDS-PAGE equipment

-

Polyacrylamide gels containing gelatin

-

Zymogram renaturing and developing buffers

-

Coomassie Brilliant Blue stain and destaining solution

-

-

Procedure:

-

Collect conditioned medium from cancer cells treated with Wx-uk1 or vehicle control.

-

Concentrate the proteins in the conditioned medium.

-

Separate the proteins on a polyacrylamide gel containing gelatin under non-reducing conditions.

-

After electrophoresis, wash the gel in a renaturing buffer to remove SDS and allow the MMPs to renature.

-

Incubate the gel in a developing buffer containing the necessary cofactors for MMP activity (e.g., Ca2+, Zn2+) at 37°C.

-

Stain the gel with Coomassie Brilliant Blue.

-

Areas of gelatin degradation by MMPs will appear as clear bands against a blue background.

-

Quantify the intensity of the bands to determine the relative MMP activity.

-

Conclusion

Wx-uk1 is a promising anti-metastatic agent that targets the uPA system, a key driver of tumor cell invasion and metastasis. By inhibiting uPA, Wx-uk1 effectively blocks the proteolytic cascade required for ECM degradation and modulates signaling pathways that promote a migratory and invasive phenotype. The quantitative data from preclinical studies strongly support its efficacy in reducing both primary tumor growth and metastatic spread. The experimental protocols outlined in this guide provide a framework for the further investigation of Wx-uk1 and other uPA inhibitors in various cancer models. As our understanding of the intricate molecular mechanisms of metastasis continues to grow, targeted therapies like Wx-uk1 hold significant promise for improving the prognosis of cancer patients.

References

- 1. Plasminogen activator, urokinase enhances the migration, invasion, and proliferation of colorectal cancer cells by activating the Src/ERK pathway - Ding - Journal of Gastrointestinal Oncology [jgo.amegroups.org]

- 2. researchgate.net [researchgate.net]

- 3. The Plasminogen Activation System in Cell Invasion - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Modulation of Cellular Function by the Urokinase Receptor Signalling: A Mechanistic View [frontiersin.org]

WX-UK1 Free Base: A Technical Guide to its Effects on Serine Proteases in Cancer

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of WX-UK1 free base, a synthetic serine protease inhibitor, and its effects on key serine proteases implicated in cancer progression. WX-UK1, the active metabolite of the orally bioavailable prodrug upamostat (WX-671), has demonstrated significant potential as an anti-cancer agent by targeting the proteolytic cascades that drive tumor invasion and metastasis. This document summarizes the available quantitative data on its inhibitory activity, details relevant experimental methodologies, and visualizes the associated signaling pathways.

Introduction: The Role of Serine Proteases in Cancer

Serine proteases are a large family of enzymes that play critical roles in various physiological processes. In the context of cancer, their dysregulation is a hallmark of tumor progression.[1] These proteases, including urokinase-type plasminogen activator (uPA), plasmin, thrombin, trypsins, and various kallikreins, contribute to the degradation of the extracellular matrix (ECM), a key step in enabling cancer cells to invade surrounding tissues and metastasize to distant organs.[2][3][4][5] The uPA system, in particular, is a central player in these processes, making it a prime target for therapeutic intervention.[2][3][4]

WX-UK1 is a low molecular weight, 3-amidinophenylalanine-based serine protease inhibitor that has been investigated for its anti-cancer properties.[6] Its prodrug, upamostat, has been evaluated in clinical trials for various malignancies, including pancreatic and breast cancer.[7][8][9] This guide focuses on the direct effects of the active form, WX-UK1, on serine proteases relevant to cancer biology.

Quantitative Inhibition Data

The inhibitory potency of WX-UK1 has been quantified against several key serine proteases. The following tables summarize the available data, primarily focusing on the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50).

| Serine Protease | WX-UK1 Inhibition Constant (Ki) | Reference |

| Urokinase-type Plasminogen Activator (uPA) | 0.41 µM | [10] |

| Serine Protease Target/Cell Line | WX-UK1 Half-Maximal Inhibitory Concentration (IC50) | Notes | Reference |

| HuCCT1 Cholangiocarcinoma Cell Line | ~83 µM | Reflects cellular activity, not direct enzyme inhibition. | |

| Urokinase-type Plasminogen Activator (uPA) | Not explicitly reported as IC50, but potent inhibition demonstrated. | ||

| Plasmin | Dose-dependent inhibition observed. | Specific IC50 not available in reviewed literature. | [6] |

| Thrombin | Dose-dependent inhibition observed. | Specific IC50 not available in reviewed literature. | [6] |

| Trypsin-1, -2, -3 | Potently inhibited by the prodrug upamostat. | Specific IC50/Ki for WX-UK1 not available in reviewed literature. | [5] |

Note: The available literature provides more qualitative than quantitative data for some proteases. Further studies are needed to establish a complete inhibitory profile of WX-UK1 against a broader panel of cancer-related serine proteases.

Signaling Pathways

The primary mechanism of action of WX-UK1 in cancer is the inhibition of the uPA system. This disrupts a signaling cascade that is crucial for cancer cell invasion and metastasis.

The uPA-uPAR Signaling Cascade

The binding of uPA to its receptor, uPAR, on the cancer cell surface initiates a proteolytic cascade. This cascade leads to the conversion of plasminogen to plasmin, which in turn degrades components of the extracellular matrix and activates other proteases like matrix metalloproteinases (MMPs). This entire process is critical for cancer cells to break through tissue barriers.[2][3][4] Furthermore, the uPA-uPAR interaction triggers intracellular signaling pathways that promote cell migration, proliferation, and survival.[2][11]

Caption: The uPA-uPAR signaling pathway and its inhibition by WX-UK1.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the efficacy of WX-UK1.

Serine Protease Inhibition Assay (Chromogenic Substrate Method)

This protocol describes a general method for determining the inhibitory activity of WX-UK1 against a specific serine protease using a chromogenic substrate.

Materials:

-

Purified serine protease (e.g., uPA, plasmin, thrombin)

-

Specific chromogenic substrate for the protease of interest

-

WX-UK1 free base

-

Assay buffer (e.g., Tris-HCl or PBS at appropriate pH)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of WX-UK1 in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of WX-UK1 in assay buffer to create a range of inhibitor concentrations.

-

In a 96-well plate, add a fixed concentration of the serine protease to each well.

-

Add the different concentrations of WX-UK1 to the wells containing the protease. Include a control well with no inhibitor.

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a predetermined period to allow for inhibitor-enzyme binding.

-

Initiate the reaction by adding the chromogenic substrate to each well.

-

Immediately measure the absorbance of the wells at the appropriate wavelength using a microplate reader in kinetic mode for a set duration.

-

The rate of substrate hydrolysis is determined from the slope of the absorbance versus time curve.

-

Calculate the percentage of inhibition for each WX-UK1 concentration relative to the control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the WX-UK1 concentration and fitting the data to a dose-response curve. Ki values can be determined using the Cheng-Prusoff equation if the substrate concentration and Km are known.

Caption: Workflow for a chromogenic serine protease inhibition assay.

Matrigel Invasion Assay (Boyden Chamber)

This assay measures the ability of cancer cells to invade through a basement membrane matrix in response to a chemoattractant.

Materials:

-

Cancer cell line of interest

-

Boyden chamber inserts (e.g., Transwell®) with a porous membrane

-

Matrigel™ Basement Membrane Matrix

-

Serum-free cell culture medium

-

Cell culture medium with a chemoattractant (e.g., fetal bovine serum)

-

WX-UK1 free base

-

Cotton swabs

-

Fixing and staining reagents (e.g., methanol and crystal violet)

-

Microscope

Procedure:

-

Thaw Matrigel on ice and dilute with cold, serum-free medium.

-

Coat the upper surface of the Boyden chamber inserts with the diluted Matrigel and allow it to solidify at 37°C.

-

Harvest cancer cells and resuspend them in serum-free medium.

-

Treat the cell suspension with various concentrations of WX-UK1. Include an untreated control.

-

Seed the treated cells into the upper chamber of the Matrigel-coated inserts.

-

Add medium containing a chemoattractant to the lower chamber.

-

Incubate the chambers for a period sufficient for invasion to occur (e.g., 24-48 hours).

-

After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.

-

Fix the invading cells on the lower surface of the membrane with a suitable fixative.

-

Stain the fixed cells with a staining solution like crystal violet.

-

Count the number of stained, invaded cells in several microscopic fields for each insert.

-

Quantify the inhibitory effect of WX-UK1 by comparing the number of invaded cells in the treated groups to the control group.

References

- 1. researchgate.net [researchgate.net]

- 2. Role of Urokinase Receptor in Tumor Progression and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Multifaceted Role of the Urokinase-Type Plasminogen Activator (uPA) and Its Receptor (uPAR): Diagnostic, Prognostic, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. uPAR: An Essential Factor for Tumor Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Combined Antitumor Effect of the Serine Protease Urokinase Inhibitor Upamostat and the Sphingosine Kinase 2 Inhibitor Opaganib on Cholangiocarcinoma Patient-Derived Xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Therapeutic Strategies Targeting Urokinase and Its Receptor in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What uPA inhibitors are in clinical trials currently? [synapse.patsnap.com]

- 8. Phase II randomised proof-of-concept study of the urokinase inhibitor upamostat (WX-671) in combination with gemcitabine compared with gemcitabine alone in patients with non-resectable, locally advanced pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. kactusbio.com [kactusbio.com]

Pharmacodynamics of Wx-uk1 Free Base: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract: Wx-uk1 is a synthetic, non-cytotoxic, small molecule inhibitor targeting the urokinase-type plasminogen activator (uPA) system.[1][2] As a 3-amidinophenylalanine-based serine protease inhibitor, Wx-uk1 has demonstrated significant anti-tumor and anti-metastatic potential in preclinical models by blocking key proteolytic pathways involved in cancer progression.[1][3] This document provides a detailed overview of the pharmacodynamics of Wx-uk1 free base, including its mechanism of action, quantitative inhibitory data, and relevant experimental protocols.

Mechanism of Action

Wx-uk1 exerts its pharmacological effects by directly inhibiting the enzymatic activity of serine proteases, primarily the urokinase-type plasminogen activator (uPA).[1][3] The uPA system is a critical component in the degradation of the extracellular matrix (ECM), a process essential for tumor cell invasion and metastasis.[3][4]

The core mechanism involves a two-pronged interference with the plasminogen activation system:

-

Direct inhibition of uPA: Wx-uk1 binds to or near the active site of uPA, preventing it from cleaving its zymogen substrate, plasminogen, into the active protease, plasmin.[5][6]

-

Direct inhibition of plasmin: The compound also directly inhibits plasmin activity.[3][6]

By inhibiting both uPA and plasmin, Wx-uk1 effectively halts the proteolytic cascade that degrades ECM components, thereby reducing the ability of cancer cells to invade surrounding tissues and metastasize to distant sites.[1][4] This activity has been observed in various solid tumor models, including breast, gastric, and colon cancer.[1][2]

Signaling Pathway

The uPA system signaling cascade, which Wx-uk1 inhibits, is initiated by the binding of uPA to its cell surface receptor, uPAR. This binding localizes the proteolytic activity to the cell surface, enhancing the efficiency of plasminogen activation. The resulting plasmin is a broad-spectrum protease that degrades ECM proteins and activates other matrix-degrading enzymes. Wx-uk1's inhibition of uPA is a key intervention point in this pathway.

Quantitative Pharmacodynamic Data

The inhibitory potential and efficacy of Wx-uk1 have been quantified in various preclinical assays.

Table 1: In Vitro Inhibitory Activity

| Target Protease | Parameter | Value | Reference |

| uPA | Ki | 0.41 µM | [6] |

| Plasmin | Ki | Submicromolar | [3] |

| Thrombin | Ki | Submicromolar | [3] |

Table 2: Cellular and In Vivo Efficacy

| Model System | Assay | Treatment | Result | Reference |

| FaDu & HeLa Cells | Matrigel Invasion | 0.1 - 1.0 µg/mL Wx-uk1 | Up to 50% decrease in tumor cell invasion | [4][6] |

| BN-472 Rat Mammary Tumor | In Vivo Monotherapy | 0.15 - 0.3 mg/kg (daily) | Significant inhibition of tumor growth | [3] |

| BN-472 Rat Mammary Tumor | In Vivo Monotherapy | 0.15 - 0.3 mg/kg (daily) | Reduction in lung foci number | [3] |

| BN-472 Rat Mammary Tumor | In Vivo Monotherapy | 0.15 - 0.3 mg/kg (daily) | Decline in lymph node invasion | [3] |

| Human Tumor Xenografts | Phase I Clinical Trial | ≥ 0.3 mg/kg | Achieved tumor tissue concentrations associated with anti-tumor effects in animal studies | [7] |

Experimental Protocols

The following are descriptions of key methodologies used to characterize the pharmacodynamics of Wx-uk1.

In Vitro Enzyme Inhibition Assay (Ki Determination)

Objective: To determine the inhibition constant (Ki) of Wx-uk1 against target serine proteases like uPA.

Methodology:

-

Enzyme Preparation: Purified human uPA is prepared in a suitable assay buffer (e.g., Tris-HCl, pH 8.5).

-

Inhibitor Preparation: Wx-uk1 free base is dissolved in an appropriate solvent (e.g., DMSO) and serially diluted to a range of concentrations.

-

Assay Reaction: The assay is performed in a 96-well plate format. A chromogenic or fluorogenic substrate specific for uPA is used.

-

Procedure: a. Wx-uk1 dilutions are pre-incubated with the uPA enzyme for a defined period to allow for binding equilibrium. b. The reaction is initiated by adding the substrate. c. The rate of substrate cleavage is measured over time by monitoring changes in absorbance or fluorescence using a plate reader.

-

Data Analysis: Reaction rates are plotted against inhibitor concentration. The Ki value is calculated using the Cheng-Prusoff equation or by non-linear regression analysis of the competitive inhibition model.

Matrigel Invasion (Boyden Chamber) Assay

Objective: To assess the ability of Wx-uk1 to inhibit cancer cell invasion through an extracellular matrix barrier in vitro.

Methodology:

-

Chamber Preparation: Boyden chamber inserts with a porous membrane (e.g., 8 µm pores) are coated with a layer of Matrigel, a basement membrane extract.

-

Cell Culture: Cancer cell lines (e.g., FaDu, HeLa) are cultured and serum-starved for 24 hours prior to the assay.[4]

-

Assay Setup: a. The lower chamber is filled with a chemoattractant (e.g., media containing fetal bovine serum). b. Serum-starved cells are resuspended in serum-free media containing various concentrations of Wx-uk1 (or vehicle control) and seeded into the upper chamber.

-

Incubation: The chambers are incubated for a period (e.g., 24-48 hours) to allow for cell invasion through the Matrigel and membrane.

-

Quantification: a. Non-invading cells on the upper surface of the membrane are removed with a cotton swab. b. Invading cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.

-

Analysis: The number of invading cells in Wx-uk1-treated groups is compared to the vehicle control to determine the percentage of inhibition.

Clinical Development and Prodrug Strategy

Wx-uk1 has been evaluated in Phase I clinical trials, both as a monotherapy and in combination with chemotherapeutic agents like capecitabine, to assess its safety, pharmacokinetics, and preliminary efficacy in patients with advanced malignancies.[5][7] These studies established a dose range where tumor tissue concentrations could reach levels associated with anti-tumor effects in animal models.[7]

To overcome potential pharmacokinetic challenges such as rapid elimination, a second-generation oral prodrug of Wx-uk1, known as WX-671 (Upamostat), was developed.[5] This strategy aims to improve the bioavailability and maintain therapeutic concentrations of the active compound, Wx-uk1, in target tissues.[5]

References

- 1. WX-UK1 | C32H48ClN5O5S | CID 9939426 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Inhibition of the invasion capacity of carcinoma cells by WX-UK1, a novel synthetic inhibitor of the urokinase-type plasminogen activator system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What uPA inhibitors are in clinical trials currently? [synapse.patsnap.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Experience in Phase I Trials and an Upcoming Phase II Study with uPA Inhibitors in Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Wx-uk1: A Technical Guide to its Discovery and Development as an Anti-Cancer Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Wx-uk1 is a synthetic, small-molecule inhibitor of the urokinase-type plasminogen activator (uPA) system and other serine proteases, which has been investigated for its potential as an anti-cancer therapeutic. The uPA system is a key player in tumor progression, with its over-expression correlated with poor prognosis in various cancers. By targeting this system, Wx-uk1 aims to inhibit tumor cell invasion, metastasis, and primary tumor growth. This technical guide provides an in-depth overview of the discovery, mechanism of action, preclinical evaluation, and clinical development of Wx-uk1 and its oral prodrug, upamostat (WX-671).

Mechanism of Action

Wx-uk1 is a 3-amidinophenylalanine-based, non-cytotoxic compound that functions as a potent inhibitor of several human serine proteases.[1] Its primary anti-cancer activity is attributed to the inhibition of the uPA system. uPA is a serine protease that converts plasminogen to plasmin, a broad-spectrum protease that degrades components of the extracellular matrix (ECM), facilitating tumor cell invasion and metastasis. Wx-uk1 binds to the active site of uPA, blocking its proteolytic activity.[2][3]

More recent research has revealed that Wx-uk1 is also a potent and specific inhibitor of other human trypsin-like serine proteases, including trypsin-1, -2, -3, -6, and matriptase-1, with Ki values in the low nanomolar range for some of these enzymes.[1] The inhibition of these additional proteases may contribute to the overall anti-tumor effect of Wx-uk1.

The signaling pathway affected by Wx-uk1 is centered on the inhibition of the uPA/uPAR system, which disrupts downstream signaling cascades involved in cell migration, invasion, and proliferation.

Preclinical Development

The anti-cancer properties of Wx-uk1 have been evaluated in a series of preclinical studies, including in vitro assays and in vivo animal models.

In Vitro Studies

Enzymatic Activity Assays: The inhibitory activity of Wx-uk1 against uPA and other serine proteases has been determined using chromogenic substrate assays.

Table 1: Inhibitory Activity of Wx-uk1 against various Serine Proteases

| Protease | Ki (nM) |

| Trypsin-3 | 19 |

| Trypsin-2 | - |

| Trypsin-1 | - |

| Matriptase-1 | - |

| Trypsin-6 | - |

| uPA | ~1000 |

| Data from a 2018 study presented at the AACR Annual Meeting.[1] |

Cell Invasion Assays: The ability of Wx-uk1 to inhibit tumor cell invasion has been demonstrated in various cancer cell lines.

Table 2: Inhibition of Tumor Cell Invasion by Wx-uk1

| Cell Line | Assay | Wx-uk1 Concentration | Invasion Inhibition |

| FaDu (SCCHN) | ECmatrix invasion chambers | 0.1-1.0 µg/mL | Up to 50% |

| HeLa (Cervical Carcinoma) | ECmatrix invasion chambers | 0.1-1.0 µg/mL | Up to 50% |

| Data from Ertongur et al., 2004. |

In Vivo Studies

Animal models have been instrumental in demonstrating the anti-tumor and anti-metastatic effects of Wx-uk1 in a physiological setting.

Rat Model of Spontaneous Metastatic Orthotopic Breast Adenocarcinoma: This model was used to assess the impact of Wx-uk1 on primary tumor growth and the development of lung metastases.

Table 3: Effect of Wx-uk1 in a Rat Breast Cancer Model

| Treatment Group | Primary Tumor Growth | Lung Metastases |

| Control | - | - |

| Wx-uk1 | Significantly reduced | Impaired development |

| Data from a study by Setyono-Han et al.[4] |

Clinical Development

The clinical development of Wx-uk1 has primarily focused on its orally available prodrug, upamostat (WX-671). Several clinical trials have been conducted to evaluate the safety and efficacy of these compounds in cancer patients.

Phase I Clinical Trials

A Phase I study (NCT00083525) was conducted to assess the safety, tolerability, and pharmacokinetics of Wx-uk1 in combination with capecitabine in patients with advanced malignancies.[5][6]

Table 4: Summary of Phase I Trial (NCT00083525) of Wx-uk1 with Capecitabine

| Parameter | Result |

| Number of Patients | 30 |

| Dose Escalation | 0.3 to 2.8 mg/kg |

| Safety | Combination was safe and well tolerated. |

| Pharmacokinetics | Dose-linear plasma AUCs; no drug-drug interactions observed. |

| Efficacy | Encouraging signs of activity, including partial responses. |

Another Phase I study (NCT05329597) evaluated upamostat in combination with gemcitabine in patients with locally advanced unresectable or metastatic pancreatic cancer.[2]

Table 5: Summary of Phase I Trial (NCT05329597) of Upamostat with Gemcitabine

| Parameter | Result |

| Number of Patients | 17 |

| Dose Levels | 100, 200, 400, 600 mg once daily |

| Safety | No dose-limiting toxicities observed; manageable hematological toxicities. |

| Efficacy (at 49 days) | Stable disease: 70.6%; Progressive disease: 23.5% |

Phase II Clinical Trials

Upamostat has been evaluated in Phase II clinical trials for various cancers, including metastatic breast cancer (NCT00615940) and locally advanced pancreatic cancer (NCT00499265).[2][7] While detailed results from these trials are not fully published, they have provided valuable information on the potential efficacy and safety of targeting the uPA system.

Experimental Protocols

In Vitro uPA Activity Assay (Chromogenic)

This assay is used to determine the enzymatic activity of uPA and the inhibitory effect of compounds like Wx-uk1.

Principle: The assay measures the amidolytic activity of uPA using a specific chromogenic substrate that releases a yellow para-nitroaniline (pNA) chromophore upon cleavage. The rate of pNA formation, measured by the change in absorbance at 405 nm, is directly proportional to the uPA activity.[8][9]

Materials:

-

96-well microplate

-

Human uPA standard

-

uPA chromogenic substrate

-

Assay diluent

-

Test compound (Wx-uk1)

-

Microplate reader

Procedure:

-

Prepare a dilution series of the uPA standard and the test compound.

-

Add the assay diluent, uPA standard or sample, and test compound to the wells of the microplate.

-

Incubate at 37°C for a specified time.

-

Add the uPA substrate to initiate the reaction.

-

Read the absorbance at 405 nm at multiple time points to determine the reaction rate.

-

Calculate the uPA activity and the inhibitory concentration (e.g., IC50) of the test compound.

In Vitro Cell Invasion Assay (ECmatrix)

This assay assesses the ability of cancer cells to invade through a basement membrane-like matrix.

Principle: Cancer cells are seeded in the upper chamber of a transwell insert that is coated with a layer of extracellular matrix proteins (ECmatrix). The lower chamber contains a chemoattractant. Invasive cells degrade the matrix and migrate to the lower chamber, where they can be quantified.

Materials:

-

24-well plate with transwell inserts (8 µm pore size)

-

ECmatrix solution

-

Cancer cell line of interest

-

Serum-free medium and medium with chemoattractant (e.g., FBS)

-

Test compound (Wx-uk1)

-

Staining solution (e.g., crystal violet)

-

Microscope

Procedure:

-

Coat the transwell inserts with the ECmatrix solution and allow it to solidify.

-

Resuspend cancer cells in serum-free medium containing the test compound or vehicle control.

-

Seed the cells into the upper chamber of the inserts.

-

Add medium containing a chemoattractant to the lower chamber.

-

Incubate for 24-48 hours to allow for invasion.

-

Remove non-invading cells from the upper surface of the insert.

-

Fix and stain the invading cells on the lower surface of the insert.

-

Count the number of invading cells under a microscope.

In Vivo Rat Breast Cancer Model

This orthotopic model mimics the natural progression of breast cancer, including local tumor growth and spontaneous metastasis.

Principle: Human or rodent breast cancer cells are implanted into the mammary fat pad of an immunocompromised or syngeneic rat. The resulting primary tumor grows locally and can spontaneously metastasize to distant organs, such as the lungs.

Materials:

-

Female rats (e.g., Brown Norway rats)

-

Breast cancer cell line (e.g., BN472)

-

Surgical instruments

-

Test compound (Wx-uk1)

-

Calipers for tumor measurement

-

Imaging equipment (optional, for monitoring metastasis)

Procedure:

-

Surgically implant breast cancer cells into the mammary fat pad of the rats.

-

Allow the tumors to reach a palpable size.

-

Randomize the animals into treatment and control groups.

-

Administer Wx-uk1 or vehicle control according to a predetermined schedule and dosage.

-

Measure the primary tumor volume regularly using calipers.

-

At the end of the study, euthanize the animals and harvest the primary tumor and distant organs (e.g., lungs).

-

Analyze the primary tumor weight and the number and size of metastatic lesions in the lungs.

Conclusion

Wx-uk1 and its prodrug upamostat represent a targeted therapeutic approach against cancer by inhibiting the uPA system and other serine proteases involved in tumor progression and metastasis. Preclinical studies have demonstrated the anti-invasive and anti-tumor effects of Wx-uk1, and early-phase clinical trials have shown a manageable safety profile and encouraging signs of efficacy. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this class of compounds in various cancer types. This technical guide provides a comprehensive overview of the key data and methodologies that have shaped the development of Wx-uk1 as a promising anti-cancer agent.

References

- 1. Frontiers | Targeting uPAR by CRISPR/Cas9 System Attenuates Cancer Malignancy and Multidrug Resistance [frontiersin.org]

- 2. cancernetwork.com [cancernetwork.com]

- 3. Upamostat: a serine protease inhibitor for antiviral, gastrointestinal, and anticancer indications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development and evaluation of peptidic ligands targeting tumour-associated urokinase plasminogen activator receptor (uP… [ouci.dntb.gov.ua]

- 5. Experience in Phase I Trials and an Upcoming Phase II Study with uPA Inhibitors in Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Urokinase-Plasminogen Activator (uPA) Inhibitor WX-UK1 in Combination With Capecitabine in Advanced Malignancies [ctv.veeva.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. resources.novusbio.com [resources.novusbio.com]

- 9. loxo.de [loxo.de]

Wx-uk1 Free Base: A Technical Guide to its Interaction with the uPA System

For Researchers, Scientists, and Drug Development Professionals

Abstract

The urokinase-type plasminogen activator (uPA) system is a critical mediator of extracellular matrix remodeling and is centrally implicated in cancer cell invasion and metastasis. Elevated levels of uPA and its receptor (uPAR) are correlated with poor prognosis in various malignancies, making this system an attractive target for therapeutic intervention. Wx-uk1, the active metabolite of the oral prodrug Upamostat (WX-671), is a potent and selective small molecule inhibitor of serine proteases, with significant activity against uPA. This technical guide provides an in-depth overview of Wx-uk1, its mechanism of action, and its interaction with the uPA system. Detailed experimental protocols for key assays are provided, along with a comprehensive summary of its inhibitory activity.

Introduction to the uPA System

The urokinase-type plasminogen activator (uPA) system is a complex enzymatic cascade that plays a pivotal role in the degradation of the extracellular matrix (ECM), a key process in both physiological and pathological tissue remodeling.[1][2][3] The central components of this system include:

-

Urokinase-type Plasminogen Activator (uPA): A serine protease that converts the inactive zymogen plasminogen into the active protease plasmin.[4][5]

-

uPA Receptor (uPAR): A glycosylphosphatidylinositol (GPI)-anchored cell surface receptor that binds uPA with high affinity, localizing its proteolytic activity to the cell surface.[4][5]

The binding of uPA to uPAR initiates a proteolytic cascade that leads to the degradation of ECM components, facilitating cell migration and invasion.[3] This system is tightly regulated in normal physiological processes, but its dysregulation is a hallmark of cancer progression, contributing to tumor growth, angiogenesis, and metastasis.[1][4]

Wx-uk1: A Potent Inhibitor of the uPA System

Wx-uk1 is a synthetic, 3-amidinophenylalanine-based small molecule inhibitor of serine proteases.[6] It is the active metabolite of the orally bioavailable prodrug Upamostat (formerly known as WX-671 or Mesupron®).[7] Wx-uk1 exhibits potent inhibitory activity against uPA, thereby blocking the conversion of plasminogen to plasmin and attenuating the downstream effects of the uPA system.[6][8]

Mechanism of Action

Wx-uk1 acts as a competitive inhibitor of the enzymatic activity of uPA. Its amidine moiety is thought to interact with the aspartate residue (Asp189) in the S1 pocket of the uPA active site, a key interaction for many serine protease inhibitors.[9] By binding to the active site, Wx-uk1 prevents the binding and cleavage of plasminogen, thus inhibiting the generation of plasmin. This, in turn, reduces the degradation of the extracellular matrix and hinders the invasive capacity of cancer cells.[3][6]

Quantitative Data on Wx-uk1 Inhibition

The inhibitory potency of Wx-uk1 against uPA and its selectivity over other related serine proteases have been characterized in various studies. The following tables summarize the key quantitative data.

| Parameter | Value | Reference |

| Inhibition Constant (Ki) for human uPA | 0.41 µM | [10] |

| Dissociation Constant (Kd) for human uPA | 720 nM | [11] |

Table 1: Inhibitory Potency of Wx-uk1 against human uPA.

| Protease | Inhibition Constant (Ki) | Reference |

| Human uPA | 874 ± 95 nM | [11] |

| Human Trypsin-1 | 190 ± 10 nM | [11] |

| Human Trypsin-2 | 75 ± 3 nM | [11] |

| Human Trypsin-3 | 19 ± 4 nM | [11] |

| Human Plasmin | Micromolar range | [6] |

| Human Thrombin | Micromolar range | [6] |

Table 2: Selectivity Profile of Wx-uk1 against various human serine proteases.

Experimental Protocols

uPA Enzyme Inhibition Assay

This protocol is based on the methodology used to determine the inhibitory activity of Wx-uk1 on uPA, employing a chromogenic substrate.

Materials:

-

Human urokinase-type plasminogen activator (uPA)

-

Chromogenic uPA substrate (e.g., S-2444, pyro-Glu-Gly-Arg-pNA)

-

Wx-uk1 free base

-

Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of Wx-uk1 in a suitable solvent (e.g., DMSO) and make serial dilutions in Assay Buffer to achieve a range of final concentrations to be tested.

-

In a 96-well microplate, add a fixed concentration of human uPA to each well.

-

Add the different concentrations of Wx-uk1 to the wells containing uPA. Include a control well with uPA and Assay Buffer only (no inhibitor).

-

Incubate the plate at 37°C for a predetermined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the chromogenic uPA substrate to each well.

-

Immediately measure the absorbance at 405 nm using a microplate reader. Take kinetic readings every minute for a specified duration (e.g., 30-60 minutes).

-

Calculate the rate of substrate hydrolysis for each inhibitor concentration by determining the slope of the linear portion of the absorbance versus time curve.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation, provided the substrate concentration and its Michaelis-Menten constant (Km) are known.

Matrigel Invasion Assay

This protocol outlines the procedure to assess the effect of Wx-uk1 on the invasive potential of cancer cells using a Boyden chamber assay with a Matrigel-coated membrane. This method is based on the study by Ertongur et al. (2004).[1]

Materials:

-

Cancer cell lines (e.g., FaDu, HeLa)

-

Boyden chambers with 8 µm pore size polycarbonate membranes

-

Matrigel Basement Membrane Matrix

-

Serum-free cell culture medium

-

Cell culture medium with a chemoattractant (e.g., 10% fetal bovine serum)

-

Wx-uk1 free base

-

Cotton swabs

-

Staining solution (e.g., Crystal Violet)

-

Microscope

Procedure:

-

Thaw Matrigel on ice and dilute it with cold, serum-free medium to the desired concentration. Coat the upper surface of the Boyden chamber membranes with the diluted Matrigel solution and allow it to solidify by incubating at 37°C for at least 30 minutes.

-

Culture the cancer cells to be tested to sub-confluency. Harvest the cells and resuspend them in serum-free medium at a specific density (e.g., 2.5 x 10^5 cells/mL).

-

Add the cell suspension to the upper chamber of the Matrigel-coated inserts.

-

In the lower chamber, add cell culture medium containing a chemoattractant.

-

To test the effect of Wx-uk1, add different concentrations of the inhibitor to both the upper and lower chambers. Include a control group with no inhibitor.

-

Incubate the chambers at 37°C in a humidified incubator for a period that allows for cell invasion (e.g., 24-48 hours).

-

After incubation, carefully remove the non-invading cells from the upper surface of the membrane using a cotton swab.

-

Fix the invading cells on the lower surface of the membrane with a suitable fixative (e.g., methanol).

-

Stain the fixed cells with a staining solution like Crystal Violet.

-

Count the number of stained, invaded cells in several random fields of view under a microscope.

-

Calculate the percentage of invasion inhibition for each Wx-uk1 concentration relative to the control group.

Signaling Pathways and Visualizations

The interaction of uPA with its receptor, uPAR, does not only lead to pericellular proteolysis but also triggers intracellular signaling cascades that promote cell migration, proliferation, and survival. Wx-uk1, by inhibiting uPA's enzymatic activity, can indirectly modulate these pathways.

uPA-uPAR Signaling Pathway

The binding of uPA to uPAR initiates a series of intracellular events, often through the interaction of the uPAR complex with other transmembrane proteins like integrins and receptor tyrosine kinases. This leads to the activation of downstream signaling molecules.

Caption: uPA-uPAR signaling cascade leading to cell migration and proliferation.

Experimental Workflow for uPA Inhibition Assay

The following diagram illustrates the key steps in determining the inhibitory effect of Wx-uk1 on uPA activity.

Caption: Workflow for determining the inhibitory constant (Ki) of Wx-uk1 for uPA.

Experimental Workflow for Matrigel Invasion Assay

This diagram outlines the process of evaluating the anti-invasive properties of Wx-uk1.

Caption: Workflow for assessing the anti-invasive effects of Wx-uk1.

Conclusion

Wx-uk1 is a well-characterized inhibitor of the urokinase-type plasminogen activator system with demonstrated efficacy in preclinical models of cancer. Its ability to potently and selectively inhibit uPA, a key driver of tumor invasion and metastasis, makes it a promising candidate for further investigation in oncology. This technical guide has provided a comprehensive overview of the interaction of Wx-uk1 with the uPA system, including quantitative data on its inhibitory activity, detailed experimental protocols for its characterization, and visualizations of the relevant biological pathways and experimental workflows. This information serves as a valuable resource for researchers and drug development professionals working in the field of cancer therapeutics.

References

- 1. Inhibition of the invasion capacity of carcinoma cells by WX-UK1, a novel synthetic inhibitor of the urokinase-type plasminogen activator system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quantifying the invasion and migration ability of cancer cells with a 3D Matrigel drop invasion assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances on Plasmin Inhibitors for the Treatment of Fibrinolysis-Related Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thieme E-Journals - Hämostaseologie / Abstract [thieme-connect.com]

- 5. corning.com [corning.com]

- 6. Thieme E-Journals - Thrombosis and Haemostasis / Abstract [thieme-connect.com]

- 7. uPAR: An Essential Factor for Tumor Development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Targeting uPAR by CRISPR/Cas9 System Attenuates Cancer Malignancy and Multidrug Resistance [frontiersin.org]

- 9. mdpi.com [mdpi.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

Preliminary In Vitro Studies of Wx-uk1 Free Base on Cancer Cell Lines: A Technical Overview

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a summary of the currently available preliminary in vitro data on Wx-uk1 free base and its prodrug, upamostat (WX-671), focusing on their effects on cancer cell lines. The primary mechanism of action of Wx-uk1 is the inhibition of the urokinase-type plasminogen activator (uPA) system, a key player in tumor invasion and metastasis.

Data Presentation

The following tables summarize the quantitative data found in the public domain regarding the in vitro effects of WX-UK1 on various cancer cell lines.

Table 1: IC50 and Ki Values of WX-UK1

| Compound | Cell Line | Assay Type | Value | Reference |

| WX-UK1 | HuCCT1 (Cholangiocarcinoma) | Cell Viability | ~83 µM | [1] |

| UKI-1 (WX-UK1) | - | uPA Inhibition (Ki) | 0.41 µM | [2] |

Table 2: In Vitro Efficacy of WX-UK1 on Cancer Cell Invasion

| Compound | Cell Lines | Assay Type | Effect | Reference |

| WX-UK1 | FaDu (Head and Neck Squamous Cell Carcinoma), HeLa (Cervical Carcinoma) | Matrigel Invasion Chamber & Spheroid Cocultivation | Up to 50% decrease in tumor cell invasion.[3] | [3] |

Core Mechanism of Action: Inhibition of the uPA System

Wx-uk1 free base is the active metabolite of the orally available prodrug upamostat (WX-671)[4][5]. Its primary molecular target is the urokinase-type plasminogen activator (uPA), a serine protease that plays a crucial role in the degradation of the extracellular matrix (ECM)[1][4]. By inhibiting uPA, WX-UK1 disrupts the conversion of plasminogen to plasmin, a broad-spectrum protease. This inhibition ultimately leads to a reduction in the breakdown of the ECM, which is a critical step in cancer cell invasion and metastasis[1]. The uPA system's role in cancer progression is well-documented, making it a target for anti-cancer therapies[1][6].

Experimental Protocols

Detailed experimental protocols for the in vitro studies of Wx-uk1 free base are not extensively available in the public domain. However, based on the nature of the reported experiments, the following are general methodologies that would likely be employed.

Cell Viability Assay (e.g., MTT or WST-1 Assay)

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Drug Treatment: Cells are treated with various concentrations of Wx-uk1 free base for a specified duration (e.g., 24, 48, 72 hours).

-

Reagent Incubation: A solution such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 is added to each well. Metabolically active cells convert the tetrazolium salt into a colored formazan product.

-

Data Acquisition: The absorbance of the formazan product is measured using a microplate reader at a specific wavelength. The intensity of the color is proportional to the number of viable cells.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the logarithm of the drug concentration.

Cell Invasion Assay (e.g., Matrigel Invasion Assay)

-

Chamber Preparation: Boyden chamber inserts with a porous membrane coated with Matrigel (a basement membrane matrix) are used.

-

Cell Seeding: Cancer cells, pre-treated with Wx-uk1 free base or a vehicle control, are seeded into the upper chamber in a serum-free medium.

-

Chemoattractant: The lower chamber is filled with a medium containing a chemoattractant, such as fetal bovine serum, to stimulate cell migration.

-

Incubation: The chambers are incubated for a period that allows for cell invasion through the Matrigel and the porous membrane.

-

Cell Staining and Quantification: Non-invading cells on the upper surface of the membrane are removed. The invading cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope. The percentage of invasion inhibition is calculated relative to the control.

Signaling Pathways and Visualizations

While the primary signaling pathway affected by Wx-uk1 is the uPA system, detailed studies on its downstream effects on other major cancer-related signaling pathways, such as MAPK, PI3K/AKT, or Wnt/β-catenin, are not currently available in the reviewed literature. The inhibition of the uPA/uPAR complex is known to affect various downstream signaling cascades that are involved in cell migration, proliferation, and survival.

uPA System and Downstream Signaling

The binding of uPA to its receptor (uPAR) on the cell surface initiates a cascade of events that, beyond ECM degradation, can also activate intracellular signaling pathways, often through interaction with other cell surface receptors like integrins and receptor tyrosine kinases. This can lead to the activation of pathways such as the Ras-MAPK and PI3K-AKT pathways, which promote cell proliferation and survival. By inhibiting uPA, Wx-uk1 can be hypothesized to indirectly suppress these pro-tumorigenic signaling pathways.

Below is a generalized diagram illustrating the central role of the uPA system in cancer cell invasion and its potential intersection with other signaling pathways.

Caption: The uPA system's role in cancer invasion and potential downstream signaling.

Conclusion and Future Directions

The available in vitro data for Wx-uk1 free base primarily highlight its role as a potent inhibitor of the uPA system, leading to a significant reduction in cancer cell invasion. The quantitative data, while limited, supports its potential as an anti-metastatic agent.

However, a comprehensive understanding of Wx-uk1's anti-cancer profile is currently limited by the lack of publicly available data on its direct effects on apoptosis and cell cycle progression. Furthermore, detailed studies are required to elucidate the specific downstream signaling pathways modulated by Wx-uk1 beyond the direct inhibition of uPA. Future research should focus on:

-

Determining the IC50 values of Wx-uk1 for cell viability across a broader range of cancer cell lines.

-

Conducting detailed apoptosis assays (e.g., Annexin V/PI staining, caspase activity assays) to quantify the apoptotic potential of Wx-uk1.

-

Performing cell cycle analysis (e.g., by flow cytometry) to investigate if Wx-uk1 induces cell cycle arrest at specific checkpoints.

-

Investigating the impact of Wx-uk1 on key cancer-related signaling pathways such as MAPK, PI3K/AKT, and Wnt/β-catenin through techniques like Western blotting and pathway-specific reporter assays.

Such studies will be crucial for a more complete understanding of the therapeutic potential of Wx-uk1 free base in oncology.

References

- 1. Urokinase Type Plasminogen Activator and the Molecular Mechanisms of its Regulation in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Therapeutic Strategies Targeting Urokinase and Its Receptor in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Combined Antitumor Effect of the Serine Protease Urokinase Inhibitor Upamostat and the Sphingosine Kinase 2 Inhibitor Opaganib on Cholangiocarcinoma Patient-Derived Xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. The Urokinase Plasminogen Activation System in Pancreatic Cancer: Prospective Diagnostic and Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Wx-uk1 Free Base in Matrigel Invasion Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Wx-uk1 free base is a potent, small-molecule inhibitor of the urokinase-type plasminogen activator (uPA) system.[1][2] The uPA system is a key player in the degradation of the extracellular matrix (ECM), a critical step in cancer cell invasion and metastasis.[3][4] By inhibiting uPA, Wx-uk1 can effectively block this process, making it a valuable tool for in vitro studies of cancer metastasis and a potential anti-metastatic therapeutic agent.[1][2][5] These application notes provide a detailed protocol for utilizing Wx-uk1 free base in a Matrigel invasion assay to assess its inhibitory effects on cancer cell invasion.

Mechanism of Action

Wx-uk1 is the active metabolite of the orally available prodrug Upamostat (WX-671).[3][6] It functions as a serine protease inhibitor, specifically targeting the enzymatic activity of uPA.[1] The binding of uPA to its receptor (uPAR) on the cell surface initiates a proteolytic cascade that leads to the conversion of plasminogen to plasmin. Plasmin, in turn, degrades components of the ECM and activates matrix metalloproteinases (MMPs), further promoting tissue remodeling and cell invasion.[3][7] Wx-uk1 directly inhibits the catalytic activity of uPA, thereby preventing plasmin formation and downstream ECM degradation, ultimately leading to a reduction in cancer cell invasion.[1][5]

Data Summary

The following table summarizes the quantitative data on the inhibitory effect of Wx-uk1 and a similar uPA inhibitor on cancer cell invasion in Matrigel assays.

| Compound | Cell Line(s) | Concentration | % Inhibition of Invasion | Reference |

| Wx-uk1 free base | FaDu (SCCHN), HeLa (cervical carcinoma) | 0.1 - 1.0 µg/mL | Up to 50% | [1][5] |

| WX-340 | CAL-62, BHT-101 (anaplastic thyroid cancer) | 5 µM | 30 - 50% |

Note: The Ki of Wx-uk1 for uPA is 0.41 µM.[1]

Experimental Protocols

Matrigel Invasion Assay Using Wx-uk1 Free Base

This protocol is designed to quantitatively assess the inhibitory effect of Wx-uk1 on the invasion of cancer cells through a Matrigel-coated membrane.

Materials:

-

Wx-uk1 free base

-

Cancer cell line of interest (e.g., FaDu, HeLa, MDA-MB-231)

-

Matrigel™ Basement Membrane Matrix

-

24-well Transwell® inserts (8.0 µm pore size)

-

Cell culture medium (appropriate for the chosen cell line)

-

Fetal Bovine Serum (FBS)

-

Serum-free cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

Calcein AM or Crystal Violet staining solution

-

Cotton swabs

-

96-well black-walled, clear-bottom plate (for Calcein AM)

-

Plate reader with fluorescence capabilities (for Calcein AM)

-

Microscope (for Crystal Violet)

Protocol:

-

Preparation of Matrigel-Coated Inserts:

-

Thaw Matrigel™ on ice overnight at 4°C.

-

Dilute Matrigel™ with cold, serum-free medium to a final concentration of 1 mg/mL.

-

Add 100 µL of the diluted Matrigel™ solution to the upper chamber of each Transwell® insert.

-

Incubate the inserts at 37°C for at least 4 hours to allow the Matrigel™ to solidify.

-

-

Cell Preparation:

-

Culture cells to 70-80% confluency.

-

The day before the assay, starve the cells by replacing the growth medium with serum-free medium.

-

On the day of the assay, harvest the cells using trypsin-EDTA and resuspend them in serum-free medium at a concentration of 1 x 10^6 cells/mL.

-

-

Wx-uk1 Treatment and Cell Seeding:

-

Prepare a stock solution of Wx-uk1 free base in an appropriate solvent (e.g., DMSO).

-

Prepare serial dilutions of Wx-uk1 in serum-free medium to achieve the desired final concentrations (a suggested starting range is 0.1 µM to 10 µM).

-

In a separate tube, mix the cell suspension with the Wx-uk1 dilutions (or vehicle control).

-

Remove the serum-free medium from the rehydrated Matrigel-coated inserts.

-

Seed 100 µL of the cell/Wx-uk1 mixture into the upper chamber of the inserts.

-

In the lower chamber of the 24-well plate, add 600 µL of medium containing 10% FBS as a chemoattractant.

-

-

Incubation:

-

Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 24-48 hours. The incubation time may need to be optimized depending on the cell line's invasive potential.

-

-

Quantification of Invasion:

Method A: Calcein AM Staining (Fluorometric)

-

Carefully remove the medium from the upper and lower chambers.

-

Gently remove the non-invaded cells from the upper surface of the insert with a cotton swab.

-

Wash the inserts with PBS.

-

Add 100 µL of Calcein AM solution (e.g., 4 µg/mL in PBS) to the lower chamber and 50 µL to the upper chamber of a new 96-well plate.

-

Transfer the inserts to the corresponding wells of the 96-well plate.

-

Incubate at 37°C for 1 hour.

-

Read the fluorescence at an excitation wavelength of 485 nm and an emission wavelength of 520 nm.

Method B: Crystal Violet Staining (Microscopic)

-

Carefully remove the medium from the upper chamber.

-

Gently remove the non-invaded cells from the upper surface of the insert with a cotton swab.

-

Fix the invaded cells on the lower surface of the membrane with methanol for 10 minutes.

-

Stain the cells with 0.5% Crystal Violet solution for 20 minutes.

-

Gently wash the inserts with water to remove excess stain.

-

Allow the inserts to air dry.

-

Using a microscope, count the number of stained cells in several random fields of view for each insert.

-

-

Data Analysis:

-

Calculate the percentage of invasion inhibition for each Wx-uk1 concentration compared to the vehicle control.

-

If a dose-response is observed, an IC50 value can be calculated using appropriate software.

-

Visualizations

Experimental Workflow

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Role of Urokinase Receptor in Tumor Progression and Development - PMC [pmc.ncbi.nlm.nih.gov]